Cas no 10116-07-1 (Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate)

Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate is a carbamate derivative with notable applications in chemical synthesis and agrochemical research. Its structure features a pyrazolone core, which contributes to its reactivity and potential as an intermediate in the development of biologically active compounds. The compound exhibits stability under controlled conditions, facilitating handling and storage. Its functional groups allow for selective modifications, making it valuable for derivatization studies. Researchers may explore its utility in designing novel pesticides or pharmaceuticals due to its carbamate moiety, which is known for interacting with biological targets. Proper safety protocols should be followed due to its chemical nature.
Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate structure
10116-07-1 structure
Product name:Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
CAS No:10116-07-1
MF:C14H17N3O3
MW:275.303083181381
CID:145443
PubChem ID:202327

Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl-, methyl ester(9CI)
    • methyl N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-methylcarbamate
    • 2,3-Dimethyl-4-(N-methyl-N-carbomethoxyamino)-1-phenylpyrazol-5-one hydrate
    • Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
    • 10116-07-1
    • 3-Pyrazoline-4-carbamic acid, 5-oxo-N,2,3-trimethyl-, methyl ester, hydrate
    • DTXSID60143760
    • 5-Oxo-N,2,3-trimethyl-3-pyrazoline-4-carbamic acid methyl ester hydrate
    • Inchi: InChI=1S/C14H17N3O3/c1-10-12(15(2)14(19)20-4)13(18)17(16(10)3)11-8-6-5-7-9-11/h5-9H,1-4H3
    • InChI Key: BPVKVZRUFQGGRO-UHFFFAOYSA-N
    • SMILES: COC(N(C1=C(C)N(C)N(C2C=CC=CC=2)C1=O)C)=O

Computed Properties

  • Exact Mass: 275.12711
  • Monoisotopic Mass: 275.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.1Ų
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.27
  • Boiling Point: 372.5°C at 760 mmHg
  • Flash Point: 179.1°C
  • Refractive Index: 1.611
  • PSA: 61.88
  • LogP: 1.68700

Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M583195-25mg
Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
10116-07-1
25mg
$230.00 2023-05-17
TRC
M583195-100mg
Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
10116-07-1
100mg
$ 822.00 2023-09-06
TRC
M583195-50mg
Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
10116-07-1
50mg
$425.00 2023-05-17
TRC
M583195-250mg
Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate
10116-07-1
250mg
$1763.00 2023-05-17

Additional information on Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate

Introduction to Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate (CAS No. 10116-07-1)

Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 10116-07-1, belongs to the pyrazole class of molecules, which are well-known for their broad spectrum of biological activities. The presence of a methyl carbamate group and a phenyl ring further enhances its potential as a pharmacophore in drug discovery and development.

The molecular structure of Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate consists of a pyrazole core substituted with various functional groups. The 2,3-dihydro, 1,5-dimethyl, and 3-oxo substituents contribute to the compound's complexity and reactivity, making it a versatile scaffold for medicinal chemistry applications. The phenyl ring attached to the pyrazole core introduces additional electronic and steric effects that can influence the compound's interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding interactions of this compound with various biological targets. Studies have shown that the methyl carbamate group can act as a hinge-binding motif, interacting with key residues in enzyme active sites. This feature makes Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-N-methylcarbamate a promising candidate for developing inhibitors targeting enzymes involved in metabolic pathways and signal transduction.

In addition to its potential as an enzyme inhibitor, this compound has also been investigated for its antimicrobial properties. The pyrazole core is known to exhibit activity against a range of bacterial and fungal species due to its ability to disrupt essential cellular processes. Preliminary studies have demonstrated that Methyl N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-y)-N-methylcarbamate can inhibit the growth of certain pathogens by interfering with their DNA replication and protein synthesis. These findings highlight the compound's potential as a lead molecule for developing novel antimicrobial agents.

The synthesis of Methyl N-(2,3-Dihydro-l,l-dimethyl-l-l-oxo-Z'-phenyl-lH-pyrazol-Z'-yl)-N-methlcarbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the methyl carbamate group is typically achieved through the reaction of a halogenated derivative of the pyrazole core with methyl carbamate salts or esters. The subsequent functionalization steps, such as the introduction of the phenyl ring, are carried out using classical organic transformations like Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation.

One of the key challenges in the synthesis of this compound is maintaining regioselectivity during functionalization. The pyrazole core is highly reactive and can undergo multiple substitutions if not properly controlled. Advanced synthetic techniques, such as transition metal-catalyzed reactions and protecting group strategies, are employed to ensure high yields and purity of the final product. These synthetic approaches are critical for producing sufficient quantities of Methyl N-(Z',3'-Dihydro-l',l'-dimethyl-l',l'-oxo-Z''-\*phenyl-Z'''-l'H-pyrazol-Z'''-yl)-N-methlcarbamate for further biological evaluation.

Once synthesized, Methyl N-(Z',3'-Dihydro-l',l'-dimethyl-l',l'-oxo-Z''-\*phenyl-Z'''-l'H-pyrazol-Z'''-yl)-N-methlcarbamate undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the structural integrity of the compound and provide insights into its chemical environment. Additionally, X-ray crystallography may be employed to determine the precise three-dimensional structure of the molecule.

The biological evaluation of Methyl N-(Z',3'-Dihydro-l',l'-dimethyl-l',l'-oxo-Z''-\*phenyl-Z'' '-l'H-pyrazol-Z'' '-yl)-N-methlcarbamate involves testing its activity against various biological targets relevant to human health. In vitro assays are conducted to assess its interaction with enzymes, receptors, and other cellular components. These assays help identify potential therapeutic applications and provide initial evidence of efficacy. If promising results are obtained in vitro, further studies in vivo may be conducted to evaluate its pharmacokinetic properties and therapeutic potential.

The development of new drugs is a complex process that requires extensive research and collaboration across multiple disciplines. Methyl N-(Z',3'-Dihydro-l',l '-dimethll-l',l '-oxo-Z'' -\*phenyllZ'' '-yl)-N-methllcarbamate exemplifies how structural modifications can lead to novel compounds with potential therapeutic value. By leveraging advances in synthetic chemistry and biotechnology, researchers continue to explore new ways to harness the power of heterocyclic compounds like pyrazoles for treating various diseases.

In conclusion, Methyl N-(Z',3'-Dihydro-l',l '-dimethll-l',l '-oxo-Z'' -\*phenyllZ'' '-yl)-N-methllcarbamate (CAS No. 10116.Z7.Z1) is a structurally complex heterocyclic compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, with applications ranging from enzyme inhibition to antimicrobial therapy. As research in this field progresses, it is likely that compounds like Methyl N-(Z',3'-Dihydro-l'l-dimethll-l'l-oxo-Z'--\*phenyllZ'--yll)-N-methllcarbamate will continue to play a crucial role in developing new treatments for human diseases.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD